2-(2-(Benzyloxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Benzyloxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-benzyloxy)-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The compound can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic acid or alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Reduction: Boronic acids or alcohols.
Scientific Research Applications
2-(2-(Benzyloxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-(2-(Benzyloxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
2-(2-Benzyloxyphenyl)boronic Acid: A similar compound with a different boron protecting group.
4,4,5,5-Tetramethyl-2-(2-(trimethylsilyl)ethynyl)-1,3,2-dioxaborolane: A compound used in Sonogashira coupling reactions.
Uniqueness
2-(2-(Benzyloxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it an ideal reagent for Suzuki-Miyaura coupling. Its benzyloxy group provides additional stability and can be easily removed under mild conditions, making it versatile for various synthetic applications.
Properties
Molecular Formula |
C20H25BO3 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-6-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-15-10-9-13-17(22-14-16-11-7-6-8-12-16)18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
InChI Key |
ZYXSQFKVPDCGGC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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